Tetrabutylammonium cyanide Tetrabutylammonium cyanide
Brand Name: Vulcanchem
CAS No.: 10442-39-4
VCID: VC20963162
InChI: InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N
Molecular Formula: C17H36N2
Molecular Weight: 268.5 g/mol

Tetrabutylammonium cyanide

CAS No.: 10442-39-4

Cat. No.: VC20963162

Molecular Formula: C17H36N2

Molecular Weight: 268.5 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium cyanide - 10442-39-4

Specification

CAS No. 10442-39-4
Molecular Formula C17H36N2
Molecular Weight 268.5 g/mol
IUPAC Name tetrabutylazanium;cyanide
Standard InChI InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
Standard InChI Key KRRBFUJMQBDDPR-UHFFFAOYSA-N
SMILES CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N

Introduction

Chemical Identity and Properties

Basic Information

Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt with the chemical formula C₁₇H₃₆N₂, often represented structurally as (CH₃CH₂CH₂CH₂)₄N⁺(CN)⁻. The compound has a CAS registry number of 10442-39-4 and a molecular weight of 268.49 g/mol . It consists of a tetrabutylammonium cation and a cyanide anion, combining the solubility advantages of quaternary ammonium compounds with the nucleophilic reactivity of cyanide.

Physical Properties

Tetrabutylammonium cyanide typically appears as a slightly beige crystalline solid . It is soluble in water and demonstrates good solubility in polar organic solvents, making it particularly useful in organic synthesis applications where conventional cyanide salts might have limited solubility . This improved solubility in organic media is a key advantage that distinguishes TBACN from other cyanide sources such as sodium or potassium cyanide.

Structural Details

The compound features a central nitrogen atom bonded to four butyl chains, creating the tetrabutylammonium cation. This cation pairs with the cyanide anion (CN⁻), which consists of a carbon atom triple-bonded to nitrogen. The quaternary ammonium structure provides stability and solubility advantages, while the cyanide component contributes to the compound's reactivity profile .

Synthesis and Preparation

Laboratory Synthesis

The laboratory preparation of tetrabutylammonium cyanide typically involves the reaction of tetrabutylammonium bromide with sodium cyanide in an aqueous solution. The general procedure includes:

  • Dissolving tetrabutylammonium bromide in water

  • Adding sodium cyanide to the solution

  • Stirring the mixture at room temperature until the reaction is complete

  • Extracting the product using an organic solvent such as dichloromethane

  • Purifying the final product by recrystallization

Industrial Production

Industrial production methods for tetrabutylammonium cyanide utilize similar chemical principles but on a larger scale. These processes often employ automated systems and continuous flow reactors to enhance efficiency and safety. Industrial manufacturers implement strict controls over reaction conditions to ensure consistent high yield and purity of the final product.

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

Tetrabutylammonium cyanide serves as an effective nucleophile in substitution reactions. It readily reacts with alkyl halides and sulfonates to yield alkyl nitriles. This reactivity is particularly valuable when working with optically active substrates, as the reaction typically proceeds with stereochemical inversion, allowing for stereoselective synthesis strategies .

Cyanosilylation Reactions

TBACN effectively catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, producing cyanohydrin trimethylsilyl ethers. These products serve as important intermediates in organic synthesis . The reaction typically proceeds under mild conditions:

ReactionConditionsTypical Yield (%)
TMSCN addition to aldehydesMeCN solvent, Cu₂O catalyst95
TMSCN addition to ketonesRoom temperature, TBACN catalystHigh
Cyanosilylation of α,β-epoxyketonesVariable depending on ring sizeGood to excellent

Ring Expansion Reactions

An intriguing application of tetrabutylammonium cyanide is its ability to catalyze the ring expansion of β-lactams to γ-lactams through a novel N1-C4 bond cleavage mechanism. This transformation provides access to valuable enantiopure succinimide derivatives that would be challenging to synthesize through alternative routes.

Cyanation of Arenediazonium Salts

TBACN has been employed in modified Sandmeyer reactions with arenediazonium o-benzenedisulfonimides. Research has demonstrated that optimal results are achieved using acetonitrile (MeCN) as solvent and Cu₂O as catalyst (10 mol%). For example, the reaction between 4-methoxybenzenediazonium o-benzenedisulfonimide and tetrabutylammonium cyanide yielded 4-methoxybenzonitrile in excellent yield (95%) at room temperature .

Stereochemical Applications

Studies have shown that tetrabutylammonium cyanide-catalyzed cyanosylilation of cyclic α,β-epoxyketones exhibits good diastereoselectivity, with the degree of selectivity dependent on the ring size of the starting material. This finding has been supported by computational studies and provides a valuable tool for stereoselective synthesis .

Analytical Applications

Forensic Toxicology

Tetrabutylammonium compounds have been utilized in the analysis of cyanide in biological samples for forensic toxicology purposes. In one significant study, tetrabutylammonium sulfate was used as a phase transfer catalyst in extractive alkylation with pentafluorobenzyl bromide (PFB-Br) for cyanide determination in blood samples. This method employed gas chromatography-tandem mass spectrometry (GC-MS/MS) with negative chemical ionization, achieving high sensitivity and specificity .

Method Validation

The GC-MS/MS method for cyanide determination using tetrabutylammonium compounds demonstrated impressive analytical performance. The validation parameters included:

ParameterValue
Linear regression (R²)0.9997
Range0.1-10 µg/mL
Limit of Detection (LOD)24 ng/mL
Limit of Quantitation (LOQ)80 ng/mL
Average Recovery98%
Table 1: Validation parameters for cyanide determination using tetrabutylammonium compound as phase transfer catalyst

Electrochemistry and Material Science

Supporting Electrolyte

Tetrabutylammonium cyanide serves as a supporting electrolyte in electrochemical applications, enhancing the conductivity of solutions and improving the efficiency of electrochemical cells used in energy storage and conversion technologies .

Material Development

TBACN has applications in the development of novel materials, including:

  • Preparation of phosphorescent blue light-emitting anionic iridium complexes

  • Synthesis of rhenium-based single-chain magnets, (DMF)₄MReCl₄(CN)₂ (where M = Mn, Fe, Co, Ni)

  • Development of advanced polymers and nanomaterials with enhanced performance characteristics

Regulatory BodyLimit TypeValue
US OSHAPermissible Exposure Level (PEL)5 mg/m³ (as CN)
US EPAMaximum Contaminant Level in drinking water200 μg/L
European UnionMaximum limit in drinking water50 μg/L
WHOLimit in drinking water70 μg/L
Table 2: Regulatory exposure limits applicable to cyanide compounds

Comparison with Related Compounds

Structural Analogs

CompoundStructureKey Differences from TBACNMain Applications
Tetraethylammonium cyanideC₈H₂₀N⁺(CN)⁻Shorter alkyl chains, different solubility profileSimilar applications but different solubility characteristics
Tetrabutylammonium fluorideC₁₆H₃₆N⁺F⁻Contains fluoride instead of cyanidePrimarily used for desilylation reactions
Tetrabutylammonium bromideC₁₆H₃₆N⁺Br⁻Contains bromide instead of cyanideUsed as phase transfer catalyst
Table 3: Comparison of tetrabutylammonium cyanide with related compounds

Functional Comparison

What distinguishes tetrabutylammonium cyanide from other cyanide sources (like sodium or potassium cyanide) is its enhanced solubility in organic solvents. This property makes it particularly valuable in organic synthesis applications where reaction media are typically non-aqueous. The quaternary ammonium structure also provides greater stability, making TBACN easier to handle than some other cyanide sources .

Current Research and Future Perspectives

Recent Developments

Recent research has focused on optimizing the conditions for TBACN-catalyzed reactions. For instance, studies have investigated the effects of different solvents and catalysts on the efficiency of cyanation reactions. The combination of acetonitrile as solvent and Cu₂O as catalyst has demonstrated particularly promising results in certain transformations .

Emerging Applications

Ongoing research suggests potential new applications for tetrabutylammonium cyanide:

  • Development of more environmentally friendly synthetic methodologies

  • Application in continuous flow chemistry for safer handling of cyanide chemistry

  • Exploration of novel stereoselective transformations

  • Integration into green chemistry initiatives as a more stable, safer source of cyanide for industrial processes

Future Research Directions

Future research on tetrabutylammonium cyanide will likely focus on:

  • Developing more selective catalytic systems for asymmetric synthesis

  • Exploring its potential in pharmaceutical and agrochemical synthesis

  • Investigating its role in the development of novel materials

  • Enhancing analytical methods for trace cyanide detection in environmental and biological samples

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